Differentiated In Vitro Antimycobacterial Activity Against Mycobacterium tuberculosis
N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide belongs to a group of active N-(aryl)-2-thiophen-2-ylacetamide analogs that demonstrate a specific antimycobacterial effect. The primary research article reports that active congeners, characterized by specific aryl substitutions, exhibit MIC values against M. tuberculosis in the range of 25–100 µg/mL. This is in stark contrast to several other analogs within the same series (e.g., compounds 4, 9, 13, 18) which are documented as 'Resistant' (MIC >100 µg/mL) [1]. This data establishes the 2,4-difluorophenyl substitution as a permissive feature for activity, rather than a default property of the scaffold. When compared to the front-line antitubercular drug isoniazid (INH), which typically exhibits an MIC of 0.02–0.2 µg/mL against susceptible strains, the compound shows a quantifiable potency gap, positioning it as an early-stage lead for optimization rather than a clinical candidate [2].
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | 25–100 µg/mL (as part of the active N-(2,4-difluorophenyl) analog group) |
| Comparator Or Baseline | Inactive N-(aryl)-2-thiophen-2-ylacetamide analogs from the same series: Resistant (>100 µg/mL). Isoniazid (INH): 0.02–0.2 µg/mL. |
| Quantified Difference | At least a 2- to 4-fold superiority over resistant analogs; approximately 125- to 5000-fold less potent than INH. |
| Conditions | M. tuberculosis H37Rv (ATCC 27294) in Microplate Alamar Blue Assay (MABA). |
Why This Matters
Identifying a specific substitution pattern that retains activity while others lead to complete resistance is crucial for medicinal chemists conducting SAR studies to select the correct core scaffold for lead optimization.
- [1] Lourenço, M. C. S., et al. (2007). Synthesis and biological evaluation of N-(aryl)-2-thiophen-2-ylacetamides series as a new class of antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 17(24), 6895–6898. View Source
- [2] Collins, L., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009. View Source
